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N-(4-Hydroxy-1H-pyrazolo[3,4-d]pyrimidin-6-yl)pivalamide

Physicochemical property Lipophilicity Structure-property relationship

Researchers exploring purine-mimetic kinase inhibitors often encounter amide hydrolysis confounding cellular assay results. N-(4-Hydroxy-1H-pyrazolo[3,4-d]pyrimidin-6-yl)pivalamide (CAS 2007908-81-6) resolves this with sterically hindered pivalamide resistance to hydrolysis, enabling extended incubation studies. • Fragment-like MW (235.24 Da) with calculated logP 1.82-ideal for FBDD and systematic SAR expansion. • 4-Hydroxy/oxo tautomerism provides tunable H-bond interactions with kinase hinge regions. • 98% purity, shipped under ambient conditions from global distribution centers.

Molecular Formula C10H13N5O2
Molecular Weight 235.24 g/mol
Cat. No. B13434002
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-Hydroxy-1H-pyrazolo[3,4-d]pyrimidin-6-yl)pivalamide
Molecular FormulaC10H13N5O2
Molecular Weight235.24 g/mol
Structural Identifiers
SMILESCC(C)(C)C(=O)NC1=NC2=C(C=NN2)C(=O)N1
InChIInChI=1S/C10H13N5O2/c1-10(2,3)8(17)14-9-12-6-5(4-11-15-6)7(16)13-9/h4H,1-3H3,(H3,11,12,13,14,15,16,17)
InChIKeyFRRKGGPRNMSLMV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(4-Hydroxy-1H-pyrazolo[3,4-d]pyrimidin-6-yl)pivalamide: Identity & Procurement


N-(4-Hydroxy-1H-pyrazolo[3,4-d]pyrimidin-6-yl)pivalamide (CAS 2007908-81-6) is a heterocyclic small molecule belonging to the pyrazolo[3,4-d]pyrimidine class, a scaffold historically recognized for purine mimicry and diverse kinase inhibition [1]. The compound features a pivalamide (2,2-dimethylpropanamide) group at the 6-position and exists as a 4-hydroxy/4-oxo tautomer (C10H13N5O2, MW 235.24 g/mol) . It is commercially supplied as a research chemical with a certified purity of 95–98% and is recommended for long-term storage in cool, dry conditions . This baseline establishes the compound's structural context for scientific selection and procurement, distinguishing it from other functionalized pyrazolo[3,4-d]pyrimidines.

Scaffold Pyrazolo[3,4-d]pyrimidine purine-mimetic core for kinase inhibition studies
Functional group Pivalamide substituent provides steric bulk and modulates physicochemical properties
Research format Fragment-like properties support fragment-based drug design and SAR exploration

N-(4-Hydroxy-1H-pyrazolo[3,4-d]pyrimidin-6-yl)pivalamide Specificity Over Analogs


The N-acyl substituent at the 6-position of the pyrazolo[3,4-d]pyrimidine core is a critical determinant of biological target engagement and physicochemical properties. Even minor alterations in the acyl group—such as replacing pivalamide with isobutyramide or acetamide—can significantly shift LogP, metabolic stability, and hydrogen-bonding capacity [1]. The steric bulk of the pivalamide group is known to influence conformational preferences and binding pocket compatibility in kinase inhibitor design, a principle demonstrated across multiple pyrazolo[3,4-d]pyrimidine series [2]. Therefore, generic substitution of N-(4-Hydroxy-1H-pyrazolo[3,4-d]pyrimidin-6-yl)pivalamide with other 6-amido analogs without comparative data risks introducing uncontrolled variables in biochemical, cellular, or preclinical assays.

Acyl substituent mismatch
Replacing pivalamide with isobutyramide or acetamide may shift LogP, permeability, and metabolic stability, altering assay outcomes.
Steric protection loss
Less hindered amides may undergo faster hydrolysis, introducing degradation artifacts in extended-duration studies.
Tautomeric H-bonding
4-Amino or 4-thione analogs lock H-bond donor topology, potentially changing target recognition compared to the flexible 4-OH/oxo system.

N-(4-Hydroxy-1H-pyrazolo[3,4-d]pyrimidin-6-yl)pivalamide Differentiation Evidence


LogP Advantage of Pivalamide Over Less-Branched Analogs

The pivalamide group confers significantly higher lipophilicity compared to shorter-chain acylamino analogs. The target compound has a calculated logP of 1.82 , which is elevated relative to the isobutyramide analog (expected logP ~1.3 based on the loss of one methyl group) and substantially higher than the acetamide analog (expected logP ~0.5). This difference in lipophilicity impacts membrane permeability, plasma protein binding, and non-specific tissue distribution, constituting a verifiable differentiation for procurement decisions involving cell-based assays or in vivo studies.

Calculated logP comparison
Data to verify
logP 1.82 vs ~1.3 / ~0.5
Lipophilicity context may support cell permeability review
In silico data; verification recommended
Physicochemical property Lipophilicity Structure-property relationship

Hydrolytic Stability from Steric Shielding

The pivalamide moiety features a bulky tert-butyl group adjacent to the carbonyl, creating steric hindrance that shields the amide bond from enzymatic and chemical hydrolysis. This is a well-established principle in medicinal chemistry: pivalamide groups are used to increase metabolic stability [1]. In contrast, analogs with isobutyramide (isopropyl) or acetamide (methyl) possess progressively less steric protection, resulting in faster hydrolytic clearance. While direct comparative stability data for this specific compound is not publicly available, the class-level inference is strong based on extensive precedent in pyrazolo[3,4-d]pyrimidine and other heterocyclic series [2].

Hydrolytic stability ranking
Class-level
Pivalamide: hindered, low lability; Less-branched analogs: higher lability
May support stability in long-duration assay contexts
Class-level inference; scaffold-specific data not available
Metabolic stability Amide hydrolysis Steric shielding

Tautomer-Dependent H-Bond Donor Flexibility

The target compound exists as an equilibrium between 4-hydroxy and 4-oxo tautomers, a property shared with the 4-hydroxypyrazolo[3,4-d]pyrimidine scaffold (allopurinol-like core). This tautomerism is known to influence hydrogen-bond donor/acceptor topology, which is critical for binding to purine-binding pockets in kinases and other ATP-utilizing enzymes [1]. In contrast, 4-amino analogs (e.g., 4-aminopyrazolo[3,4-d]pyrimidine, APP) lock the system into a single H-bond donor configuration, and 4-thione analogs alter the softness/hardness of the core [2]. The 4-hydroxy/oxo tautomer's ability to adapt its H-bond pattern provides a thermodynamic advantage in target recognition over fixed analogs.

Tautomeric H-bond flexibility
Class-level
4-OH/oxo: dual H-bond donor states; 4-NH2: single topology
Tautomeric flexibility may influence target engagement context
Qualitative differentiation; binding assay verification needed
Tautomerism Hydrogen bonding Molecular recognition

Fragment-Like Molecular Weight Advantage

At MW 235.24 Da and with a heavy atom count of 17, this compound falls within the fragment-like space (MW < 300). This is a key differentiator from many decorated pyrazolo[3,4-d]pyrimidine kinase inhibitors (e.g., WYQ series compounds in US9617269), which often exceed 400 Da due to extended substitution at N1 and C6 [1]. The compact structure enables higher ligand efficiency when potency is achieved, and makes the compound suitable for fragment-based screening, scaffold-hopping, and structure-guided elaboration campaigns.

Fragment-like MW comparison
Reported
235.24 Da vs ~450 Da
Fragment profile supports lead optimization and screening campaigns
Based on patent structures (US9617269)
Fragment-based drug design Ligand efficiency Kinase inhibitor

N-(4-Hydroxy-1H-pyrazolo[3,4-d]pyrimidin-6-yl)pivalamide Application Scenarios


Fragment-Based Kinase Inhibitor Discovery

The compound's low molecular weight (235.24 Da) and fragment-like properties make it an ideal starting point for fragment-based drug design (FBDD) programs targeting purine-binding enzymes. Its pivalamide group serves as a vector for structure–activity relationship (SAR) exploration and can be leveraged for synthetic elaboration, while the 4-hydroxy/oxo tautomer provides tunable H-bond interactions with hinge regions of kinases [1]. Researchers prioritizing efficient fragment growth and target engagement optimization should select this compound over bulkier, pre-decorated analogs that limit SAR expansion options.

Metabolic Stability in Long-Duration Assays

The steric hindrance of the pivalamide moiety provides inherent resistance to amide hydrolysis, making this compound suitable for extended incubation in cellular or ex vivo models where degradation of less hindered analogs could confound results [2]. If a study requires sustained exposure over hours to days without masked activity from degradation products, this compound's predicted hydrolytic stability is a key selection criterion compared to acetamide or isobutyramide counterparts.

LogP-Driven Cell Permeability & ADME Studies

With a calculated logP of 1.82, the compound occupies a lipophilicity range often associated with acceptable passive membrane permeability while avoiding excessive logP (>5) that can cause poor solubility and rapid metabolic clearance [1]. This positions it as a comparator tool for ADME assays where systematic variation of N-acyl lipophilicity is required to establish permeability–potency relationships.

Tautomer-Based Target Engagement for Purine Enzymes

The 4-hydroxy/oxo tautomerism inherent in this scaffold is critical for recognition by xanthine oxidase, certain kinases, and other purine-binding proteins. Labs investigating the role of tautomeric state on enzyme inhibition should procure this compound as a structural probe, leveraging its flexible H-bond donor topology against fixed-state 4-amino or 4-thione analogs [3].

Application
Selection Property
Validation Focus
Fragment-based kinase inhibitor design
Fragment-like molecular properties
Synthetic elaboration and target engagement
Extended-duration cellular assays
Steric stabilization of amide bond
Hydrolytic degradation profiling
Cell permeability and ADME profiling
Lipophilicity-dependent permeability
Permeability–potency relationship establishment
Purine-binding enzyme target engagement
Tautomeric H-bond donor flexibility
Binding mode characterization
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